molecular formula C21H17ClN2O3 B11343117 5-chloro-N-(furan-2-ylmethyl)-3,6-dimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide

5-chloro-N-(furan-2-ylmethyl)-3,6-dimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide

Cat. No.: B11343117
M. Wt: 380.8 g/mol
InChI Key: KSRDPFKGHVYKBY-UHFFFAOYSA-N
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Description

5-chloro-N-(furan-2-ylmethyl)-3,6-dimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran core substituted with chloro, furan-2-ylmethyl, dimethyl, and pyridin-2-yl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(furan-2-ylmethyl)-3,6-dimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like acetic anhydride.

    Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be attached through a Friedel-Crafts alkylation reaction using furan-2-ylmethanol and a Lewis acid catalyst like aluminum chloride.

    Introduction of the Dimethyl Groups: The dimethyl groups can be introduced via a methylation reaction using reagents like methyl iodide and a base such as potassium carbonate.

    Attachment of the Pyridin-2-yl Group: The pyridin-2-yl group can be attached through a nucleophilic substitution reaction using 2-chloropyridine and a base like sodium hydride.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an appropriate amine and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(furan-2-ylmethyl)-3,6-dimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium hydride, aluminum chloride, thionyl chloride, and various solvents like dichloromethane and toluene.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water, and ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

    Hydrolysis: Carboxylic acid and amine derivatives.

Scientific Research Applications

5-chloro-N-(furan-2-ylmethyl)-3,6-dimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(furan-2-ylmethyl)-3,6-dimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell, leading to changes in cellular signaling.

    Altering Gene Expression: Affecting the expression of specific genes, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C21H17ClN2O3

Molecular Weight

380.8 g/mol

IUPAC Name

5-chloro-N-(furan-2-ylmethyl)-3,6-dimethyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H17ClN2O3/c1-13-10-18-16(11-17(13)22)14(2)20(27-18)21(25)24(12-15-6-5-9-26-15)19-7-3-4-8-23-19/h3-11H,12H2,1-2H3

InChI Key

KSRDPFKGHVYKBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)N(CC3=CC=CO3)C4=CC=CC=N4)C

Origin of Product

United States

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